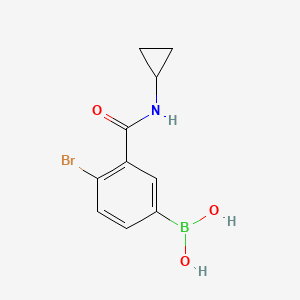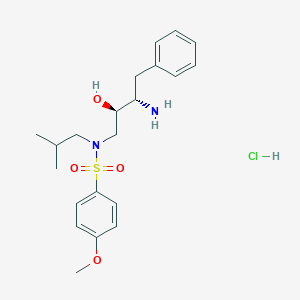
3-(Difluoromethoxy)-2,4-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-2,4-difluorobenzoic acid is a chemical compound characterized by the presence of difluoromethoxy and difluorobenzoic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid can be achieved through several synthetic routes. One common method involves the O-alkylation of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and N-acylation reactions . The oxidation step is typically carried out using sulfamic acid and sodium chlorite in acetonitrile, resulting in a high yield of the desired product .
Industrial Production Methods
For industrial-scale production, the use of sodium hydroxide as an alkali in the final step of the synthesis has been found to be more economical and efficient compared to other bases such as sodium hydride or potassium tert-butoxide . This method allows for the production of this compound with high purity and yield, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-2,4-difluorobenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the difluoromethoxy and carboxylic acid groups.
Common Reagents and Conditions
Substitution: The compound can undergo substitution reactions with various nucleophiles, facilitated by the presence of electron-withdrawing fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield the desired this compound, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
3-(Difluoromethoxy)-2,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-2,4-difluorobenzoic acid involves the inhibition of TGF-β1-induced epithelial-mesenchymal transformation. This process is mediated by the phosphorylation of Smad2/3 proteins, which form a complex with Smad4 and translocate to the nucleus to regulate gene expression . By inhibiting this pathway, the compound reduces the expression of proteins associated with fibrosis, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares similar structural features and has been studied for its effects on pulmonary fibrosis.
Uniqueness
3-(Difluoromethoxy)-2,4-difluorobenzoic acid is unique due to its specific combination of difluoromethoxy and difluorobenzoic acid groups, which confer distinct chemical properties and biological activities. Its ability to inhibit TGF-β1-induced epithelial-mesenchymal transformation sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C8H4F4O3 |
|---|---|
Poids moléculaire |
224.11 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) |
Clé InChI |
LRDKEFQBXPTRQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)O)F)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)








